
(4-Bromo-2-methylphenyl)hydrazine
Übersicht
Beschreibung
The compound "(4-Bromo-2-methylphenyl)hydrazine" is a derivative of hydrazine where a bromine atom and a methyl group are substituted on the phenyl ring. This compound is a part of various research studies due to its potential applications in the synthesis of other chemicals and materials, as well as its interactions with biological molecules like DNA .
Synthesis Analysis
The synthesis of related bromophenyl hydrazine derivatives has been reported in several studies. For instance, a compound with a similar structure, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, was synthesized and characterized using spectroscopic methods and single crystal X-ray diffraction . Another study reported the synthesis of a monohydrate organic salt involving a brominated compound, which was characterized by single crystal X-ray diffraction and other spectroscopic techniques . These studies provide insights into the methods that could potentially be applied to synthesize "(4-Bromo-2-methylphenyl)hydrazine" and similar compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl hydrazine derivatives has been extensively studied using X-ray crystallography, which provides detailed information about the orientation of the benzene rings and the nature of intermolecular interactions within the crystal lattice . Hirshfeld surface analysis is often used to understand the contributions of different types of interactions, such as hydrogen bonding and van der Waals contacts, to the crystal packing .
Chemical Reactions Analysis
The reactivity of bromophenyl hydrazine derivatives has been explored in various studies. For example, the interaction of a similar compound with DNA was investigated both theoretically and experimentally, suggesting intercalation as a possible mode of binding . Additionally, the condensation reactions of bromophenyl derivatives with different nucleophiles have been studied, leading to the formation of various products, which indicates the potential of these compounds to undergo chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl hydrazine derivatives, such as their vibrational modes, electronic absorption characteristics, and thermal stability, have been characterized using a combination of experimental techniques and computational studies . The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, have been analyzed using density functional theory (DFT) calculations . These studies provide a comprehensive understanding of the properties of bromophenyl hydrazine derivatives, which could be extrapolated to "(4-Bromo-2-methylphenyl)hydrazine".
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Measuring Hydrazine in Biological and Water Samples :
- A ratiometric fluorescent probe for detecting hydrazine (N2H4), using dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site, was developed. This probe exhibits low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Synthesis and Characterization of Novel Bromo Hydrazine Derivatives :
- A novel bromo hydrazine derivative was synthesized and analyzed using various techniques. Its potential biological activity was indicated by lipophilicity index and molecular docking studies against different bacteria and cancer cell lines (Lalvani et al., 2021).
Synthesis of Thiophene-2-Aldazine Schiff Base Derivatives :
- Synthesis of various thiophene-2-aldazine Schiff base derivatives, including those with bromo groups, was explored for their optical limiting properties and third-order nonlinear behavior (Ghazzali et al., 2007).
Anticancer Activity of Hydrazine Derivatives :
- A hydrazine derivative, 4-hydrazinylphenyl benzenesulfonate, demonstrated significant anti-cancer activity against breast cancer cell lines, highlighting the potential of such compounds in cancer research (Prasetiawati et al., 2022).
Antimicrobial Activities of Schiff Bases Containing Bromo Groups :
- Schiff bases containing bromophenyl thiazol-2-yl hydrazines exhibited good antimicrobial activities, showing potential as therapeutic agents (Bharti et al., 2010).
Electrochemical and Corrosion Inhibition Studies :
- Synthesized hydrazine compounds with bromophenyl groups showed promising results as corrosion inhibitors for steel in hydrochloric acid, demonstrating their utility in industrial applications (Yadav et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of “(4-Bromo-2-methylphenyl)hydrazine” research are promising. It has been suggested that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs . More details about the future directions can be found in the relevant papers.
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBVNWEWUHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395521 | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)hydrazine | |
CAS RN |
56056-25-8 | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

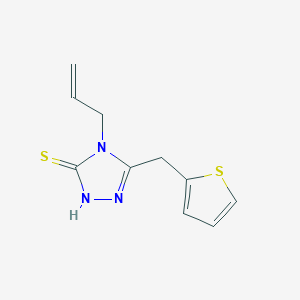
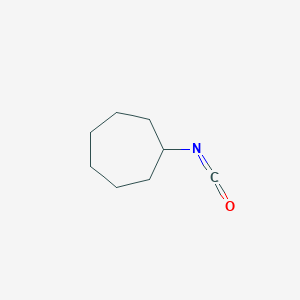
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
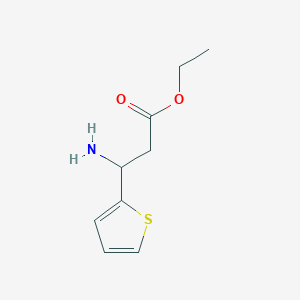
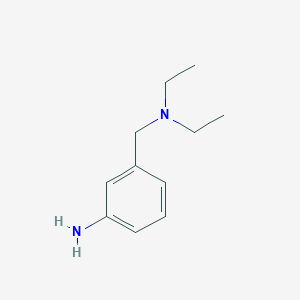
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
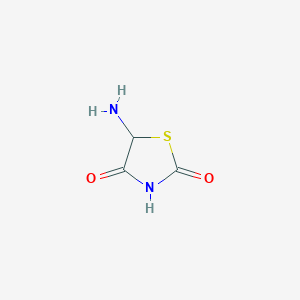
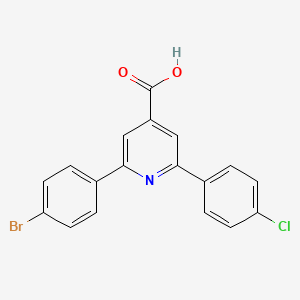
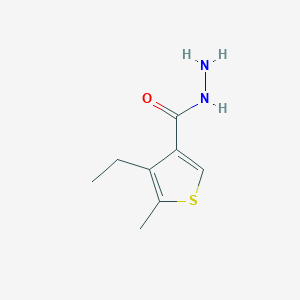
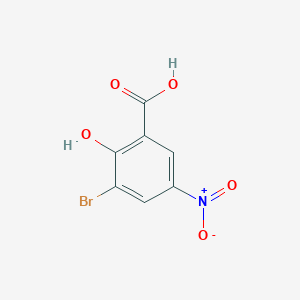
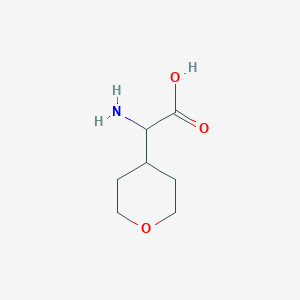
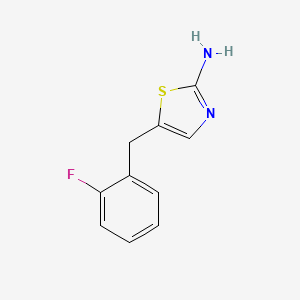
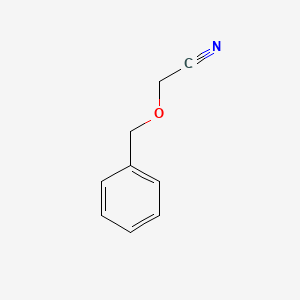
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)